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molecular formula C12H17NO3S B8273842 5-Tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene CAS No. 1215032-00-0

5-Tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene

Cat. No. B8273842
M. Wt: 255.34 g/mol
InChI Key: KQHFYALGHKOVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735579B2

Procedure details

At ambient temperature 1.1 ml of a 35% aqueous hydrogen peroxide solution are added to a solution of 500 mg 5-tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene (may be obtained starting from 5-tert-butyl-2-methoxy-3-nitro-aniline analogously to the method described in Syn. Commun. 1984, 14, 215-8 or in Syn. Commun. 2001, 31, 1857-62) in 15 ml of 1,1,1,3,3,3-hexafluoroisopropanol. The solution is stirred for 5 h at ambient temperature and then quenched with 10% aqueous Na2S2O3 solution. The resulting mixture is extracted with ethyl acetate, and the combined extracts are washed with saturated aqueous NaHCO3 solution and saturated aqueous saline solution. The organic phase is dried (Na2SO4) and the solvent is distilled off. The residue is chromatographed on silica gel with petroleum ether/ethyl acetate (20:1) as eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[C:3]([C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([O:15][CH3:16])=[C:11]([S:13][CH3:14])[CH:12]=1)([CH3:6])([CH3:5])[CH3:4].C(C1C=C([N+]([O-])=O)C([O:31]C)=C(C=1)N)(C)(C)C>C(O)(C(F)(F)F)C(F)(F)F>[C:3]([C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([O:15][CH3:16])=[C:11]([S:13]([CH3:14])=[O:31])[CH:12]=1)([CH3:6])([CH3:4])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)SC)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(N)C1)OC)[N+](=O)[O-]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C(F)(F)F)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be obtained
CUSTOM
Type
CUSTOM
Details
quenched with 10% aqueous Na2S2O3 solution
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the combined extracts are washed with saturated aqueous NaHCO3 solution and saturated aqueous saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with petroleum ether/ethyl acetate (20:1) as eluant

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)S(=O)C)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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